STS-E412

Übersicht

Beschreibung

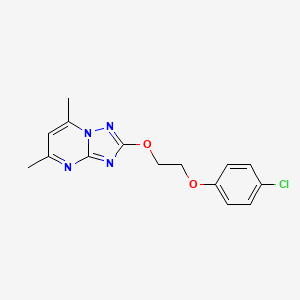

STS-E412 is a selective activator of the tissue-protective EPO receptor, which includes EPOR and CD131 . It can be used for research of neurodegenerative diseases and organ protection .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H15ClN4O2 . The molecular weight is 318.76 .

Physical And Chemical Properties Analysis

This compound is a solid, white to off-white substance . It has a solubility of 50 mg/mL in DMSO .

Wissenschaftliche Forschungsanwendungen

Gewebs-schützender Erythropoietin-Rezeptor-Agonist

STS-E412 ist ein selektiver Aktivator des gewebeschützenden Erythropoietin (EPO)-Rezeptors, der EPOR und CD131 umfasst {svg_1}. Er löst die Phosphorylierung des EPO-Rezeptors in menschlichen neuronalen Zellen aus und erhöht die Phosphorylierung von EPOR, CD131 und den EPO-assoziierten Signalmolekülen JAK2 und AKT {svg_2}.

Zytoprotektive Wirkungen

In niedrigen nanomolaren Konzentrationen bietet this compound EPO-ähnliche zytoprotektive Wirkungen in primären neuronalen Zellen und proximalen tubulären Epithelzellen der Niere {svg_3}. Dies deutet auf mögliche Anwendungen im Bereich des Neuro- und Nierenschutzes hin.

Verfügbarkeit im Zentralnervensystem

Die Verbindung this compound hat ein Potenzial für die Verfügbarkeit im Zentralnervensystem gezeigt, was auf eine mögliche Verwendung bei der Behandlung von Erkrankungen des Zentralnervensystems hindeutet {svg_4}.

Selektive Aktivierung

This compound aktiviert selektiv den gewebeschützenden EPO-Rezeptor, der eine EPO-Rezeptor-Untereinheit (EPOR) und die gemeinsame β-Kette (CD131) umfasst {svg_5}. Diese selektive Aktivierung könnte in gezielten Therapien von Vorteil sein.

Neurodegenerative Erkrankungen

Aufgrund seiner Fähigkeit, den gewebeschützenden EPO-Rezeptor zu aktivieren, kann this compound für die Erforschung neurodegenerativer Erkrankungen eingesetzt werden {svg_6}. Dies könnte potenziell zu neuen therapeutischen Ansätzen für Krankheiten wie Alzheimer und Parkinson führen.

Organschutz

Die Aktivierung des gewebeschützenden EPO-Rezeptors durch this compound deutet auf eine mögliche Verwendung im Bereich des Organschutzes hin {svg_7}. Dies könnte besonders in Situationen von Vorteil sein, in denen Organschäden ein erhebliches Problem darstellen, wie beispielsweise bei bestimmten Herz-Kreislauf-Erkrankungen oder nach Organtransplantationen.

Wirkmechanismus

- STS-E412 is a small molecule modulator that selectively activates the tissue-protective erythropoietin receptor (EPOR) and its co-receptor CD131 .

- This compound interacts with EPOR and CD131, triggering their phosphorylation .

- This activation leads to downstream signaling events, including phosphorylation of JAK2 and AKT .

- These signaling pathways contribute to cytoprotective effects in cells expressing the tissue-protective EPO receptor .

Target of Action

Mode of Action

Result of Action

Keep in mind that this compound’s development has been discontinued, but understanding its mechanism provides valuable insights for future drug discovery and therapeutic strategies . If you have any additional questions or need further details, feel free to ask! 😊

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFMOBKQELKMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does STS-E412 interact with its target and what are the downstream effects?

A: this compound selectively activates the tissue-protective erythropoietin receptor, which comprises an erythropoietin receptor subunit (EPOR) and the common β-chain (CD131) [, , , ]. Upon binding to this receptor complex, this compound triggers phosphorylation of EPOR and CD131, activating downstream signaling molecules like JAK2 and AKT [, , , ]. This activation leads to erythropoietin-like cytoprotective effects in various cell types, including primary neuronal cells and renal proximal tubular epithelial cells [, , , ].

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While the provided research papers mainly focus on characterizing this compound, they don't delve into detailed SAR studies. Further research exploring modifications to the 2-[2-(4-Chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine structure is needed to understand how specific structural features influence its activity, potency, and selectivity.

Q3: What evidence suggests that this compound might be effective in treating central nervous system (CNS) diseases?

A: The research highlights this compound's ability to penetrate the blood-brain barrier, a crucial factor for CNS drug delivery [, , , ]. Additionally, the compound exhibits potent cytoprotective effects in primary human neuronal cells and rat hippocampal neurons [, , , ]. This combination of CNS accessibility and neuroprotective properties makes this compound a promising candidate for further investigation in the context of CNS diseases.

Q4: How does the selectivity of this compound for the tissue-protective erythropoietin receptor contribute to its potential as a therapeutic agent?

A: this compound demonstrates high selectivity for the EPOR/CD131 heterodimer, showing no activity towards the EPOR/EPOR homodimer, which is responsible for erythropoiesis (red blood cell production) [, , , ]. This selectivity is crucial because it allows this compound to exert tissue-protective effects without stimulating erythropoiesis, potentially avoiding side effects associated with increased red blood cell mass.

- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor:

- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:

- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor s:

- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)